3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a pyrazine ring, a pyrrolidine ring, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and thiazole intermediates, followed by their coupling with the pyrazine ring. Common synthetic routes include:
Formation of Pyrrolidine Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring.
Thiazole Intermediate Synthesis: The thiazole ring is synthesized through cyclization reactions involving thioamides and α-haloketones.
Coupling Reactions: The final step involves coupling the pyrrolidine and thiazole intermediates with the pyrazine ring using reagents such as coupling agents or catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazine, pyrrolidine, or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: Compounds containing both pyrrole and pyrazine rings, known for their biological activities.
Thiazole Derivatives: Compounds with thiazole rings, often exhibiting antimicrobial and anticancer properties.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings, widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of three distinct heterocyclic rings, each contributing to its overall biological activity and potential applications. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound in drug discovery and other scientific research fields.
Properties
IUPAC Name |
3-[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-18-12(8-22-9)14(20)19-5-2-10(7-19)21-13-11(6-15)16-3-4-17-13/h3-4,8,10H,2,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGJMVHLIPOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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